Analgesic Activity of Derived Pyrazolines vs. Pentazocin Standard
Pyrazolines synthesized from this acrylic acid intermediate as a key precursor were directly compared to the standard analgesic Pentazocin. The derived 1-acetyl/propyl-3-aryl-pyrazolines exhibited analgesic activity comparable to Pentazocin, demonstrating the value of this specific scaffold for generating potent pain-relief candidates [1]. In contrast, pyrazolines derived from the corresponding C-5 unsubstituted pyrazole core showed a marked reduction in activity, highlighting the critical role of the 5-chloro substituent retained from this starting material.
| Evidence Dimension | Analgesic activity (in vivo) |
|---|---|
| Target Compound Data | Pyrazolines derived from CAS 27268-07-1: Activity comparable to Pentazocin |
| Comparator Or Baseline | Pentazocin (standard analgesic drug); C-5 unsubstituted pyrazoline analogs with reduced activity |
| Quantified Difference | Activity comparable to standard drug (Pentazocin); loss of activity with C-5 des-chloro analog |
| Conditions | In vivo analgesic assay (standard pharmacological screening) |
Why This Matters
Benchmarking against a clinical standard provides procurement confidence that this intermediate enables synthesis of development candidates with drug-like potency.
- [1] Girisha, K. S., et al. (2010). Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline. European Journal of Medicinal Chemistry, 45(10), 4640-4644. View Source
